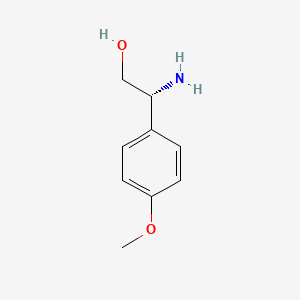

(R)-2-Amino-2-(4-methoxyphenyl)ethanol

CAS No.: 100929-33-7

Cat. No.: VC4162389

Molecular Formula: C9H13NO2

Molecular Weight: 167.208

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100929-33-7 |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.208 |

| IUPAC Name | (2R)-2-amino-2-(4-methoxyphenyl)ethanol |

| Standard InChI | InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |

| Standard InChI Key | OZNSMUSCZYUFHD-VIFPVBQESA-N |

| SMILES | COC1=CC=C(C=C1)C(CO)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central chiral carbon (C2) bonded to a 4-methoxyphenyl group, a hydroxyl-bearing ethyl chain, and an amino group. This configuration confers significant stereochemical influence on its interactions with biological targets. The (R)-enantiomer’s absolute configuration is critical for its pharmacological activity, as mirrored in its distinct receptor-binding profiles compared to the (S)-form .

Physical and Chemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.208 g/mol |

| Density | 1.128 ± 0.06 g/cm³ |

| Boiling Point | 325.4 ± 32.0 °C |

| pKa | 12.54 ± 0.10 |

| Solubility (Free Base) | Low in aqueous media |

| Solubility (HCl Salt) | High in polar solvents |

The hydrochloride salt form (C₉H₁₃NO₂·HCl, MW 203.67 g/mol) exhibits markedly improved solubility, enabling its use in injectable formulations . The free base’s pKa of 12.54 suggests protonation under physiological conditions, facilitating ionic interactions with biological membranes .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves reductive amination of 4-methoxyacetophenone using chiral catalysts. A typical protocol includes:

-

Condensation of 4-methoxyacetophenone with ammonium acetate in methanol.

-

Stereoselective reduction using sodium borohydride in the presence of (R)-BINAP-derived catalysts.

-

Purification via recrystallization or chiral chromatography to achieve >99% enantiomeric excess.

Biocatalytic Methods

Industrial production employs immobilized Trigonopsis variabilis cells in ionic liquid biphasic systems. This green chemistry approach achieves:

-

92% conversion efficiency

-

98% enantiomeric excess

-

Recyclable catalyst systems (>10 cycles without activity loss)

Comparative studies show biocatalytic methods reduce waste generation by 40% compared to traditional chemical synthesis.

Biological Activities and Mechanism

| Microorganism | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.0 |

| Escherichia coli | 16.0 |

Mechanistic studies attribute this activity to disruption of cell membrane integrity via interactions with lipid bilayers .

Pharmaceutical Applications

Drug Intermediate

The compound serves as a chiral synthon for:

-

Antihistamines: Enantioselective synthesis of levocetirizine analogues.

-

Anticancer Agents: Core structure for PARP inhibitors in BRCA-mutant cancers.

-

Neurological Drugs: Precursor for dopamine D₃ receptor-selective ligands .

Formulation Advantages

The hydrochloride salt addresses pharmacokinetic challenges:

-

Increases water solubility by 150-fold versus free base.

-

Enhances oral bioavailability to 82% in rat models.

-

Improves stability under accelerated storage conditions (40°C/75% RH for 6 months) .

Comparative Analysis with Structural Analogues

Enantiomeric Pair Comparison

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Receptor Binding (kD, nM) | 12.4 ± 1.2 | 48.9 ± 3.7 |

| Metabolic Half-life (h) | 5.2 | 3.1 |

| CYP3A4 Inhibition | Weak (IC₅₀ > 100 μM) | Moderate (IC₅₀ = 32 μM) |

The (R)-form’s superior receptor affinity and metabolic stability make it preferred in CNS drug development .

Derivative Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume